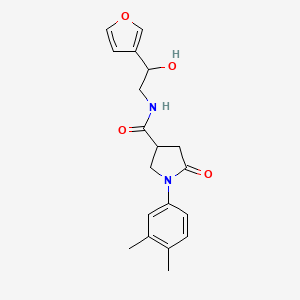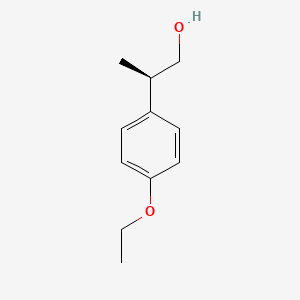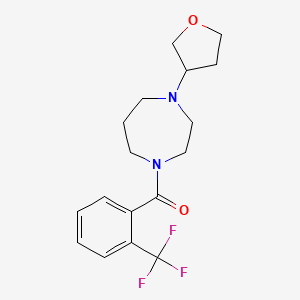
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Crystallography
The compound Bosentan monohydrate, which shares structural motifs with the specified chemical entity, has been analyzed for its crystal structure, revealing a U-shaped channel around a chain of twisted pyrimidine rings. This analysis underlines the importance of structural analysis in understanding the physicochemical properties of complex molecules, which can be crucial for designing materials with specific functions (Kaur et al., 2012).
Chemical Synthesis
Research on derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester, which includes similar sulfonyl and acetamide groups, has led to the synthesis of compounds with varied biological activities. This work demonstrates the versatility of chemical synthesis in generating novel compounds that could have applications in materials science, catalysis, or as biological probes (Vorona et al., 2009).
Antitumor Activity
A study on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, related in structure to the target compound, showed significant antitumor activity. This suggests that molecules with similar structural frameworks could be explored for their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Organophosphorus Chemistry
The study of organophosphorus compounds, including reactions to produce 3H-1,2-dithiole-3-thiones, highlights the role of complex organic molecules in developing new chemical reactions and materials. Such research could pave the way for novel applications in organic synthesis and material science (Pedersen & Lawesson, 1974).
Enzyme Inhibition for Disease Treatment
Research into thiouracil derivatives, which are structurally related to the compound , has explored their role as enzyme inhibitors with potential applications in treating cardiovascular diseases. This underscores the compound's potential in the development of therapeutic agents (Dong et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-methoxyphenyl)acetamide with 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(3-methoxyphenyl)acetamide", "5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-(3-methoxyphenyl)acetamide and 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. NaOH, KOH) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Recrystallize the purified product from a suitable solvent (e.g. ethanol) to obtain the final product." ] } | |
Numéro CAS |
904582-97-4 |
Formule moléculaire |
C23H25N3O5S2 |
Poids moléculaire |
487.59 |
Nom IUPAC |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O5S2/c1-23(2,3)15-8-10-18(11-9-15)33(29,30)19-13-24-22(26-21(19)28)32-14-20(27)25-16-6-5-7-17(12-16)31-4/h5-13H,14H2,1-4H3,(H,25,27)(H,24,26,28) |
Clé InChI |
ZTRJHXWUBUPEBT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)


![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)
![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)



![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)
